molecular formula C13H18N2 B12041629 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]

3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]

Cat. No.: B12041629
M. Wt: 202.30 g/mol
InChI Key: SSTCSQVWAMVDNW-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine] is a heterocyclic compound that features a spiro linkage between an isoquinoline and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with piperidine derivatives in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like hydrochloric acid in ethanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been shown to affect mitochondrial membrane potential, leading to the activation of caspases involved in apoptotic pathways . This suggests its potential use in cancer therapy by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine] is unique due to its spiro linkage, which imparts rigidity and distinct three-dimensional structure. This can influence its binding to biological targets and its overall chemical reactivity, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

spiro[3,4-dihydro-2H-isoquinoline-1,4'-piperidine]

InChI

InChI=1S/C13H18N2/c1-2-4-12-11(3-1)5-8-15-13(12)6-9-14-10-7-13/h1-4,14-15H,5-10H2

InChI Key

SSTCSQVWAMVDNW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCNCC2)C3=CC=CC=C31

Origin of Product

United States

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